A thiophene derivative and selective NEUROTRANSMITTER UPTAKE INHIBITOR for SEROTONIN and NORADRENALINE (SNRI). It is an ANTIDEPRESSIVE AGENT and ANXIOLYTIC, and is also used for the treatment of pain in patients with DIABETES MELLITUS and FIBROMYALGIA.
(R)-duloxetine hydrochloride
CAS No.: 910138-96-4
Cat. No.: VC21344728
Molecular Formula: C18H20ClNOS
Molecular Weight: 333.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 910138-96-4 |
---|---|
Molecular Formula | C18H20ClNOS |
Molecular Weight | 333.9 g/mol |
IUPAC Name | (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m1./s1 |
Standard InChI Key | BFFSMCNJSOPUAY-UNTBIKODSA-N |
Isomeric SMILES | CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
SMILES | CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES | CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Chemical Identity and Structure
(R)-Duloxetine hydrochloride, chemically known as (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride, is the R-enantiomer of the racemic duloxetine compound. This molecule has a molecular formula of C₁₈H₁₉NOS·HCl and a molecular weight of 333.88 g/mol . The compound contains a thiophene ring, a naphthalene group connected through an oxygen atom, and a methylated amine group, which together form the characteristic structure that differentiates duloxetine from other antidepressant medications. The stereocenter at the 3-position of the propyl chain determines the (R) configuration of this specific enantiomer, creating distinct three-dimensional spatial arrangements compared to the (S)-enantiomer .
Stereochemical Significance
The stereochemistry of duloxetine hydrochloride plays a crucial role in its biological activity. The (R)-enantiomer represents one of the two mirror-image forms of duloxetine, with the (S)-enantiomer being the pharmaceutically active form that is incorporated into commercial antidepressant medications. Crystallographic analysis reveals that the (R)-enantiomer possesses unique conformational characteristics that distinguish it from the (S)-form . The spatial arrangement of atoms around the stereocenter significantly influences the molecule's ability to interact with biological targets, ultimately affecting its pharmacological properties.
Pharmacological Profile and Activity
Mechanism of Action
While duloxetine is primarily known as a serotonin-norepinephrine reuptake inhibitor (SNRI), the (R)-enantiomer exhibits significantly lower activity compared to the (S)-form. Research indicates that the (S)-enantiomer is approximately twice as effective as the (R)-enantiomer in inhibiting serotonin uptake, which explains why the (S)-form is preferred for therapeutic applications . The reduced pharmacological activity of the (R)-enantiomer can be attributed to its specific three-dimensional structure, which results in less optimal binding to the serotonin and norepinephrine transporters.
Comparative Pharmacology
Crystallographic Properties
Structural Conformation
Crystallographic studies have revealed significant differences in the conformational properties between the racemic form of duloxetine hydrochloride and its enantiomerically pure forms. The racemic form (containing both R and S enantiomers) crystallizes in the space group Pna2₁, exhibiting notable differences in molecular conformation and packing patterns compared to the pure (S)-enantiomer . These differences are particularly evident in the side chain conformation, where the (R)-enantiomer contributes to a distinct folding pattern within the crystal structure of the racemate.
Molecular Packing and Intermolecular Interactions
In the crystalline state, (R)-duloxetine hydrochloride forms specific intermolecular interactions that influence its physical properties. These include hydrogen bonding interactions between the protonated amino group and the chloride counterion. The orientation of these interactions differs between the racemic form (containing the R-enantiomer) and the pure (S)-enantiomer crystal forms . The chloride anion interacts with the duloxetinium cations through N-H···Cl hydrogen bonds, with additional weaker C-H···Cl interactions that vary between different crystalline forms.
Pharmaceutical Classification and Relevance
Regulatory Classification
From a pharmaceutical regulatory perspective, (R)-duloxetine hydrochloride is classified as an impurity rather than an active pharmaceutical ingredient. According to the European Pharmacopoeia (EP), it is designated as "Duloxetine Hydrochloride Impurity A as Hydrochloride," while the United States Pharmacopeia (USP) refers to it as "Duloxetine Related Compound A as Hydrochloride" . This classification reflects its status as an undesired component in the production of the therapeutically used (S)-duloxetine hydrochloride.
Significance in Quality Control
Comparison with (S)-Duloxetine Hydrochloride
Therapeutic Efficacy
The difference in therapeutic efficacy between the (R) and (S) enantiomers of duloxetine hydrochloride is substantial. The (S)-enantiomer represents the therapeutically active form used in commercial antidepressant medications, while the (R)-enantiomer demonstrates significantly reduced pharmacological activity . This difference underlies the pharmaceutical industry's focus on developing enantiomerically pure (S)-duloxetine hydrochloride for clinical applications rather than using the racemic mixture or the isolated (R)-enantiomer.
Physical Properties
The physical properties of (R)-duloxetine hydrochloride differ from those of the (S)-enantiomer, particularly in terms of crystalline structure and thermal behavior. Differential scanning calorimetry (DSC) measurements have been used to characterize these differences, providing insights into the melting points and thermal stability of the different forms . These physical property differences have implications for the manufacturing, formulation, and storage of pharmaceutical preparations containing duloxetine.
Research and Analytical Methods
Separation and Identification Techniques
The separation and identification of (R)-duloxetine hydrochloride from its (S)-enantiomer and from the racemic mixture require specialized analytical techniques. Chiral resolution methods have been employed to separate the enantiomers, including the use of (S)-mandelic acid as a resolving agent . This "chiral resolving" feature exploits the differential interactions between the enantiomers and the resolving agent, facilitating their separation.
Analytical Characterization
Comprehensive analytical characterization of (R)-duloxetine hydrochloride involves multiple techniques, including X-ray crystallography, differential scanning calorimetry, and spectroscopic methods. X-ray diffraction analysis has been particularly valuable in elucidating the three-dimensional structure and crystalline properties of this compound . These analytical approaches provide essential information for quality control, formulation development, and research purposes.
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